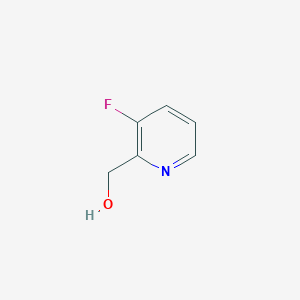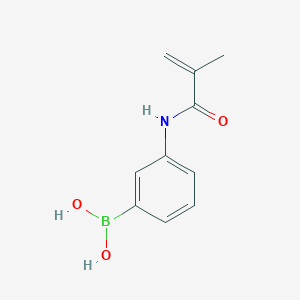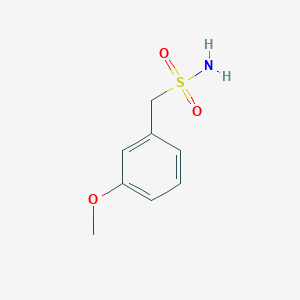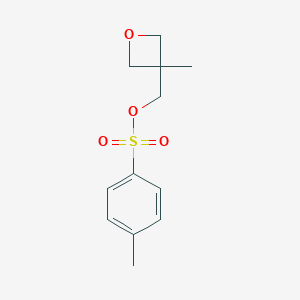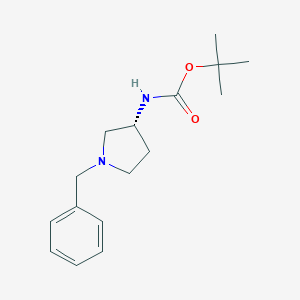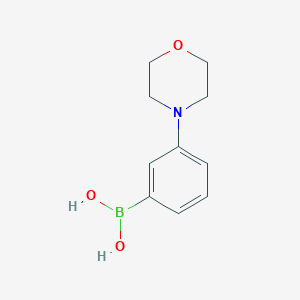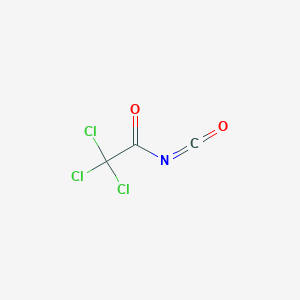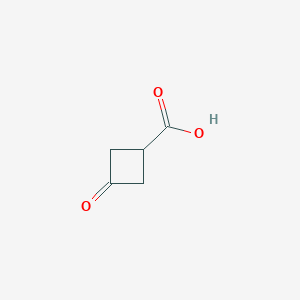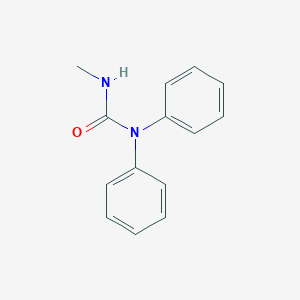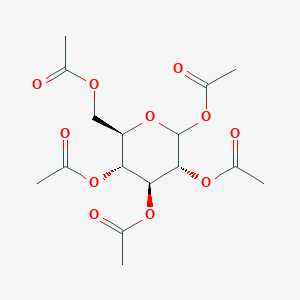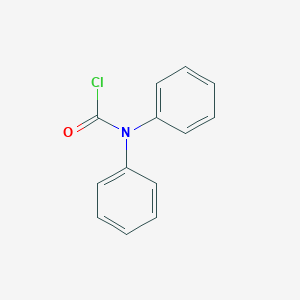![molecular formula C10H6S2 B151619 Benzo[1,2-b:4,5-b']dithiophene CAS No. 267-65-2](/img/structure/B151619.png)
Benzo[1,2-b:4,5-b']dithiophene
Vue d'ensemble
Description
Benzo[1,2-b:4,5-b’]dithiophene (BDT) is a conductive polymer with a symmetric and planar conjugated structure . It has a hole mobility of 0.25 cm² V⁻¹ s⁻¹ . It has been intensively studied for the application of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) .
Synthesis Analysis
A systematic study on the functionalization of BDT with thiacycles to tune the packing, molecular orientation, and semiconducting properties has been reported . The derivatives with β-sulphur atoms in the six-membered thiacycle exhibited a rubrene-like “pitched” π-stacking pattern and edge-on molecular orientation on the substrate .Molecular Structure Analysis
BDT has a large and rigid planar conjugated structure . The different molecular configurations and electron cloud distributions of the isomers were studied using theoretical calculations . These indicate that the isomers have completely different optical properties and various electrochemical energy levels .Chemical Reactions Analysis
The oxidation of BDT to BDTO can endow the fluorophores with greatly red-shifted emission, enhanced emission efficiency, reduced energy levels, enlarged two-photon absorption cross-section, and increased reactive oxygen species generation efficiency .Physical And Chemical Properties Analysis
The hardness, softness, HOMO–LUMO gaps, ionization potentials (IP), and electron affinities (EA) of the BDTs are significantly affected by the electron-withdrawing and electron-donating groups . The thin-film OFETs based on the former molecules exhibited higher mobility than the latter .Applications De Recherche Scientifique
Polymer Solar Cells
BDT plays a very important role in the development of new active layer materials for polymer solar cells (PSCs). The applications of these new polymer materials boost the power conversion efficiency (PCE) of PSCs greatly. Recent results indicate that 7–8% PCEs have been achieved by using BDT-based polymers .
Optoelectronic Properties
The optoelectronic properties of BDT are significantly affected by the electron-withdrawing and electron-donating groups. The charge transfer properties in these BDTs were explored based on reorganization energies and diagnostic descriptors derived from hole–electron theory that present different electron excitation behavior .
Organic Solar Cells
A simple-structured BDT-based molecule has been used as a third component in organic solar cells (OSCs), boosting their efficiency to over 18.2% .
Organic Field-Effect Transistors
BDT, with its planar symmetrical molecular structure, enables better π-π stacking and good electron delocalization, encouraging charge transport. It has been intensively studied for the application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Wide Band Gap Conjugated Polymers
BDT is a favorable electron-donating constructional unit, which has been used in building high-efficiency donor polymer materials because of its high stability against oxidation ability, planar molecular skeleton, and ability to easily synthesize .
Fluorescence Lifetimes
A series of acceptor and donor groups anchored to BDT molecule have been systematically investigated to reveal structure–property relationships, charge transfer, and fluorescence lifetimes .
Orientations Futures
The studies of core isomerism provide some new insights into the configurations of backbones and could assist in the molecular design of new n-type electron acceptors . The examination of TDDFT results indicates that among the various models studied in this work, nitro-substituted model is a better candidate for optoelectronic properties with relatively large absorption wavelength and long fluorescence lifetime .
Propriétés
IUPAC Name |
thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZUQDPPDABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455379 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
267-65-2 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



